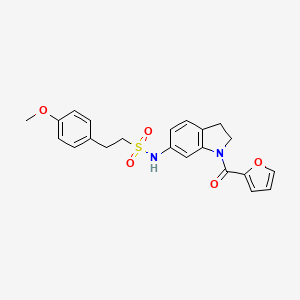
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
描述
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that targets a specific type of lipid molecule in cells, making it a promising candidate for the treatment of various diseases.
作用机制
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has a unique mechanism of action that targets a specific type of lipid molecule in cells called phosphatidylinositol 4-phosphate (PI4P). PI4P is involved in various cellular processes, including membrane trafficking and signaling, making it a potential target for therapeutic intervention. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide inhibits the activity of an enzyme called phosphatidylinositol 4-kinase (PI4K), which is responsible for the synthesis of PI4P. By inhibiting PI4K, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide reduces the levels of PI4P in cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation cells, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide reduces inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. In cardiovascular cells, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide improves cardiac function and reduces myocardial damage by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, making it easy to use in various experimental settings. Another advantage is that it has a unique mechanism of action, making it a potential candidate for the treatment of various diseases. One limitation is that it can be difficult to synthesize, making it expensive and time-consuming to produce. Another limitation is that it can have off-target effects, leading to potential side effects in cells.
未来方向
There are several future directions for the study of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to develop more efficient synthesis methods for N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, making it more accessible for use in various experimental settings. Additionally, future studies could focus on identifying potential off-target effects of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide and developing strategies to minimize these effects. Finally, future studies could explore the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
科学研究应用
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In inflammation research, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to reduce inflammation and oxidative stress in cells, making it a potential candidate for the treatment of inflammatory diseases. In cardiovascular research, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to improve cardiac function and reduce myocardial damage, making it a potential candidate for the treatment of heart disease.
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-19-8-4-16(5-9-19)11-14-30(26,27)23-18-7-6-17-10-12-24(20(17)15-18)22(25)21-3-2-13-29-21/h2-9,13,15,23H,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRSNJXKSIKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![bromo-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}methanesulfonamide](/img/structure/B3205921.png)



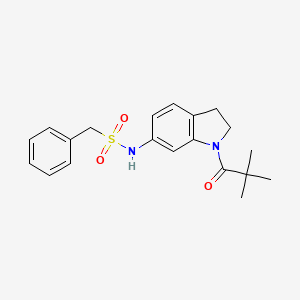
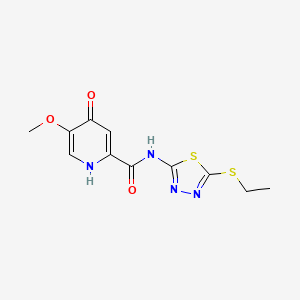
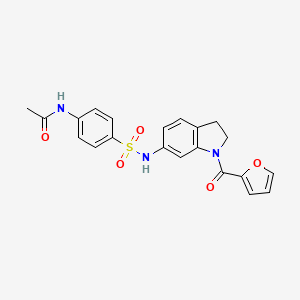
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B3205971.png)
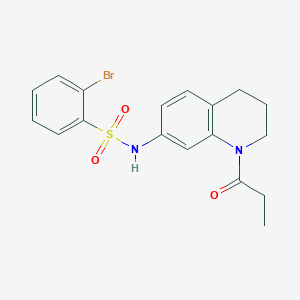
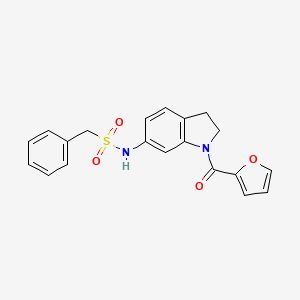
![Ethyl 2-((2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B3205996.png)
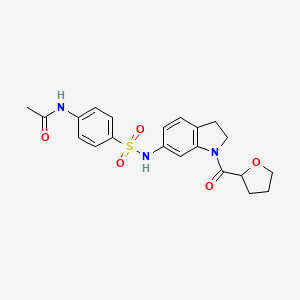
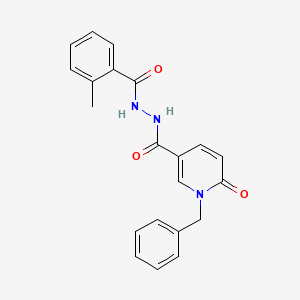
![2-ethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3206009.png)